molecular formula C19H19F3N2O2 B2856646 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034516-72-6

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2856646
CAS RN: 2034516-72-6
M. Wt: 364.368
InChI Key: GFWMLYSJLBQHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DBU-TF" and is a potent inhibitor of protein kinases. DBU-TF is synthesized through a complex process involving several chemical reactions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel 4,5-disubstituted thiazolyl urea derivatives were synthesized, demonstrating promising antitumor activities. This highlights the compound's relevance in medicinal chemistry and drug discovery efforts targeting cancer treatments (S. Ling et al., 2008).

  • Research on urea derivatives synthesized through phosgene substitutes underscores the environmental and safety benefits of using cleaner alternative compounds in chemical synthesis, aligning with the principles of green chemistry (F. Bigi et al., 2000).

  • The crystal structure analysis of related urea compounds, such as chlorfluazuron, reveals intricate molecular interactions that could inform the design of more effective pesticides or pharmacological agents (Seonghwa Cho et al., 2015).

Biological Activities

  • Certain synthesized urea derivatives exhibit significant antimicrobial activity and cytotoxicity, suggesting their potential as leads for developing new antimicrobial agents or cancer therapeutics (B. Shankar et al., 2017).

  • Another study highlights the synthesis and biological evaluation of N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea, showcasing good fungicidal activity against agricultural pathogens, indicating potential applications in crop protection (Li-Qiao Shi, 2011).

properties

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-12(10-13-6-7-17-14(11-13)8-9-26-17)23-18(25)24-16-5-3-2-4-15(16)19(20,21)22/h2-7,11-12H,8-10H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWMLYSJLBQHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.